molecular formula C14H13N5O2 B2492828 N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1334372-30-3

N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2492828
CAS No.: 1334372-30-3
M. Wt: 283.291
InChI Key: MAQDZSVLLWJKMF-UHFFFAOYSA-N
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Description

N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features both benzimidazole and pyrimidine moieties, which are known for their biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole Moiety: Starting from o-phenylenediamine and carboxylic acids or their derivatives.

    Formation of Pyrimidine Moiety: Using appropriate precursors such as β-diketones and urea or thiourea.

    Coupling Reaction: The benzimidazole and pyrimidine intermediates are then coupled using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzimidazole and pyrimidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, compounds with benzimidazole and pyrimidine moieties can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Such as albendazole and mebendazole, known for their antiparasitic activity.

    Pyrimidine Derivatives: Such as 5-fluorouracil, used in cancer treatment.

Uniqueness

N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to the combination of both benzimidazole and pyrimidine moieties in a single molecule, potentially offering a broader range of biological activities and applications.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-9-6-13(21)19(8-15-9)7-12(20)18-14-16-10-4-2-3-5-11(10)17-14/h2-6,8H,7H2,1H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQDZSVLLWJKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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